![molecular formula C8H11ClN2O3S B1517466 3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide CAS No. 1098363-81-5](/img/structure/B1517466.png)
3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide, also known as AC-NHEBS, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. AC-NHEBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists and researchers.
Scientific Research Applications
Anticancer Agent Development
This compound has shown potential as a precursor in the synthesis of derivatives that act as anticancer agents . Specifically, derivatives of benzenesulfonamide have been studied for their inhibitory effects on carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . Selective inhibition of CA IX is a promising strategy for developing novel antiproliferative agents. For instance, certain derivatives have demonstrated significant inhibitory effects against breast cancer cell lines, with selectivity ranges from 5.5 to 17.5 times higher than other cell lines .
Antimicrobial Applications
In addition to its anticancer properties, benzenesulfonamide derivatives have been explored for their antimicrobial efficacy . The structural framework of 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide allows for the creation of compounds that can inhibit microbial growth, providing a pathway for the development of new antimicrobial agents .
Enzyme Inhibition Studies
The compound serves as a key molecule in the study of enzyme inhibition . By altering the substituents on the benzenesulfonamide moiety, researchers can evaluate the impact on the inhibitory activity against various enzymes, which is crucial for understanding enzyme function and designing enzyme inhibitors .
properties
IUPAC Name |
3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJHXCPIWMJNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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